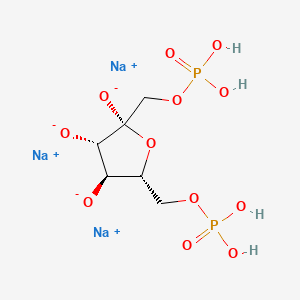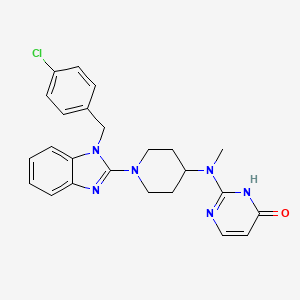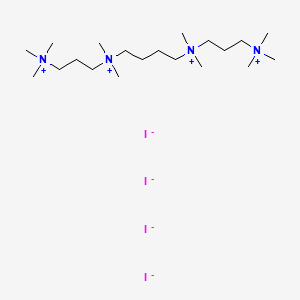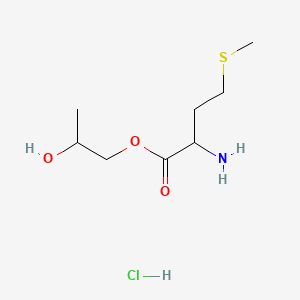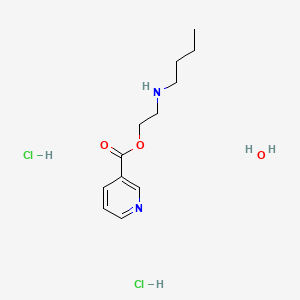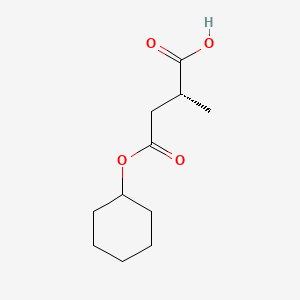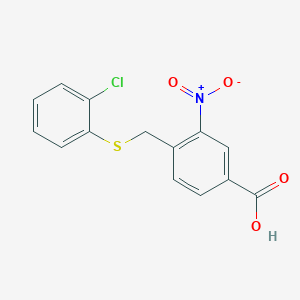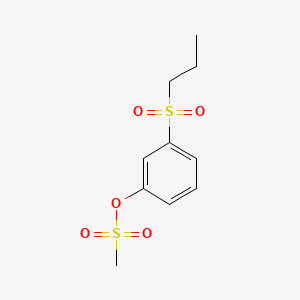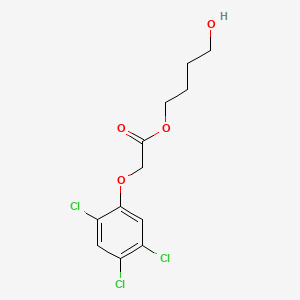
4-Hydroxybutyl (2,4,5-trichlorophenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxybutyl (2,4,5-trichlorophenoxy)acetate is an organic compound with the molecular formula C12H13Cl3O4. It is a derivative of (2,4,5-trichlorophenoxy)acetic acid, where the acetic acid moiety is esterified with 4-hydroxybutanol. This compound is known for its applications in various fields, including agriculture and chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybutyl (2,4,5-trichlorophenoxy)acetate typically involves the esterification of (2,4,5-trichlorophenoxy)acetic acid with 4-hydroxybutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
4-Hydroxybutyl (2,4,5-trichlorophenoxy)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (2,4,5-trichlorophenoxy)acetic acid and 4-hydroxybutanol.
Oxidation: The hydroxyl group in the butyl chain can be oxidized to form a carboxylic acid derivative.
Substitution: The chlorine atoms on the phenoxy ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: (2,4,5-Trichlorophenoxy)acetic acid and 4-hydroxybutanol.
Oxidation: 4-Carboxybutyl (2,4,5-trichlorophenoxy)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Hydroxybutyl (2,4,5-trichlorophenoxy)acetate has several scientific research applications:
Agriculture: It is used as a herbicide to control the growth of unwanted plants.
Chemistry: It serves as a precursor for the synthesis of other chemical compounds.
Biology: It is used in studies related to plant growth regulation and hormone activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
作用機序
The mechanism of action of 4-Hydroxybutyl (2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones, leading to the disruption of normal growth processes. The compound binds to auxin receptors, triggering a cascade of events that result in uncontrolled cell division and growth, ultimately leading to the death of the plant.
類似化合物との比較
Similar Compounds
- (2,4,5-Trichlorophenoxy)acetic acid
- (2,4,5-Trichlorophenoxy)acetic acid butoxyethanol ester
- (2,4,5-Trichlorophenoxy)acetic acid monobutylene glycol ester
Uniqueness
4-Hydroxybutyl (2,4,5-trichlorophenoxy)acetate is unique due to its specific ester linkage with 4-hydroxybutanol, which imparts distinct chemical and physical properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various applications.
特性
CAS番号 |
40583-17-3 |
|---|---|
分子式 |
C12H13Cl3O4 |
分子量 |
327.6 g/mol |
IUPAC名 |
4-hydroxybutyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C12H13Cl3O4/c13-8-5-10(15)11(6-9(8)14)19-7-12(17)18-4-2-1-3-16/h5-6,16H,1-4,7H2 |
InChIキー |
VXWTVROLUSKWJR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)OCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate](/img/structure/B12693272.png)
